molecular formula C19H18N4OS B14157760 N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide

Cat. No.: B14157760
M. Wt: 350.4 g/mol
InChI Key: BJQNNCGQNJWQMZ-UDWIEESQSA-N
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Description

N-[2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group, a methylphenyl group, and an acetamide group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with benzaldehyde to form the intermediate benzylidenehydrazine derivative. This intermediate is then reacted with 4-methylphenyl isothiocyanate to yield the final product. The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidenehydrazinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C19H18N4OS/c1-13-8-10-16(11-9-13)17-18(21-14(2)24)25-19(22-17)23-20-12-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)(H,22,23)/b20-12+

InChI Key

BJQNNCGQNJWQMZ-UDWIEESQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC=CC=C3)NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC=CC=C3)NC(=O)C

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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